molecular formula C16H9Cl2NO B1452284 4-(3,4-Dichlorobenzoyl)isoquinoline CAS No. 1187171-74-9

4-(3,4-Dichlorobenzoyl)isoquinoline

Cat. No.: B1452284
CAS No.: 1187171-74-9
M. Wt: 302.2 g/mol
InChI Key: VRWUZQYOZCSBJT-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzoyl)isoquinoline is a specialized isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. Isoquinolines are a prominent class of heterocyclic compounds known as the backbone of numerous biologically active alkaloids and synthetic molecules . This particular compound, with its distinct 3,4-dichlorobenzoyl substituent, serves as a valuable chemical scaffold for the synthesis of more complex molecules and for probing biological mechanisms. Research into structurally related isoquinoline compounds has demonstrated a range of potent pharmacological activities, providing strong context for its application value. Notably, certain triazolo[4,3-a]isoquinoline derivatives have exhibited superior anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in animal models, outperforming established drugs like valproate and showing a high protective index . Molecular docking studies suggest that the anticonvulsant mechanism of such compounds may involve interaction with the benzodiazepine-binding site of the GABAA receptor . Beyond neurology, isoquinoline cores are found in molecules with diverse activities, including antihypertensive and antiretroviral effects, highlighting the versatility of this chemical class in pharmaceutical development . The presence of the dichlorobenzoyl group in this compound enhances its potential as a key intermediate in organic synthesis, particularly in the construction of combinatorial libraries aimed at rapidly screening for new therapeutically active compounds . Our product is supplied as a high-purity compound to ensure consistency and reliability in your experimental results. It is intended for research applications in laboratory settings only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-14-6-5-10(7-15(14)18)16(20)13-9-19-8-11-3-1-2-4-12(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWUZQYOZCSBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253239
Record name (3,4-Dichlorophenyl)-4-isoquinolinylmethanone
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Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-74-9
Record name (3,4-Dichlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 4 3,4 Dichlorobenzoyl Isoquinoline

Reactivity of the Isoquinoline (B145761) Core in 4-(3,4-Dichlorobenzoyl)isoquinoline

The isoquinoline ring system is a nitrogen-containing heterocycle, which confers upon it a unique reactivity profile compared to its carbocyclic analogue, naphthalene. wikipedia.org The nitrogen atom renders the heterocyclic ring electron-deficient, influencing its susceptibility to various chemical transformations.

Oxidation Pathways and Products

The isoquinoline core can undergo oxidation, particularly at the nitrogen atom, to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then facilitate further functionalization of the ring, particularly electrophilic substitution. quimicaorganica.org Additionally, more vigorous oxidation can lead to the cleavage of the benzene (B151609) or pyridine (B92270) ring, depending on the reaction conditions and the substitution pattern of the isoquinoline. For instance, oxidation of unsubstituted isoquinoline with alkaline potassium permanganate (B83412) can yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. The presence of the bulky and deactivating 4-(3,4-dichlorobenzoyl) group would be expected to influence the regioselectivity and rate of such oxidative processes. Dihydroisoquinoline and tetrahydroisoquinoline derivatives, which can be formed via reduction, are also susceptible to oxidation to furnish the corresponding aromatic isoquinolines. organic-chemistry.org

Reduction Processes and Derivatives

The isoquinoline ring is amenable to reduction under various conditions. Catalytic hydrogenation, for example, can reduce the pyridine ring selectively to afford 1,2,3,4-tetrahydroisoquinoline. The reaction can proceed further to reduce the benzene ring, leading to decahydroisoquinoline. The formation of tetrahydroisoquinolines can also be achieved through the reductive functionalization of isoquinolinium salts. d-nb.info This method uses a reductant like formic acid in the presence of an electrophile to introduce a substituent at the C-4 position while reducing the ring. d-nb.info

Another significant reduction process involves the treatment of isoquinoline with sodium in liquid ammonia (B1221849) (a Birch-type reduction), which typically yields 1,4-dihydroisoquinoline. The specific substitution pattern of this compound would influence the outcome of these reductions.

Reduction Method Typical Products Notes
Catalytic Hydrogenation (e.g., H₂, Pd/C)1,2,3,4-TetrahydroisoquinolineSelective reduction of the nitrogen-containing ring.
Reductive FunctionalizationC-4 Substituted TetrahydroisoquinolinesInvolves the in-situ formation of an enamine species. d-nb.info
Birch Reduction (Na, NH₃)1,4-DihydroisoquinolineReduction of the heterocyclic ring.

Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline Nitrogen Heterocycle

The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution.

Nucleophilic Substitution: Nucleophilic substitution on the isoquinoline ring occurs preferentially at the C-1 position. quimicaorganica.orgquora.com This is because the attack of a nucleophile at C-1 generates a stable intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgquora.com The presence of a good leaving group, such as a halogen, at this position facilitates the reaction. quimicaorganica.org While C-1 is the most favored site, substitution can also occur at C-3, though it is less common. The large 3,4-dichlorobenzoyl group at the C-4 position would likely exert a significant steric hindrance, further disfavoring nucleophilic attack at the adjacent C-3 position and potentially influencing the reactivity at C-1.

Electrophilic Substitution: Electrophilic aromatic substitution on the isoquinoline ring occurs on the electron-rich benzene portion, primarily at the C-5 and C-8 positions. The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. Common electrophilic substitution reactions include nitration and halogenation. The reaction conditions, particularly the acidity of the medium, are crucial, as protonation of the nitrogen atom further deactivates the entire ring system. Under strongly acidic conditions, substitution may be directed to the C-5 and C-8 positions. Milder conditions might favor substitution at other positions. The 4-benzoyl group is a deactivating group and a meta-director, which would further influence the position of electrophilic attack on the benzene ring of the isoquinoline core.

Reaction Type Preferred Position(s) Key Intermediates/Features
Nucleophilic SubstitutionC-1Stabilization of the negative charge on the nitrogen atom in the intermediate. quimicaorganica.orgquora.com
Electrophilic SubstitutionC-5 and C-8Occurs on the benzenoid ring; the pyridine ring is deactivated.

Reactivity of the Dichlorobenzoyl Group

The 3,4-dichlorobenzoyl moiety possesses its own distinct reactive sites: the carbonyl group and the dichlorinated phenyl ring.

Transformations at the Carbonyl Center

The carbonyl group in this compound is a ketone, and as such, it can undergo a variety of characteristic reactions. It is susceptible to nucleophilic addition, which is the primary mode of reaction for carbonyl compounds.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 4-((3,4-dichlorophenyl)(hydroxy)methyl)isoquinoline.

Reductive Amination: The carbonyl can act as a synthetic handle for further manipulations, such as conversion to amines. researchgate.net

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, leading to the formation of a substituted alkene.

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases), or with other nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) to form oximes and hydrazones, respectively.

Reactions Involving the Dichloro-Substituted Phenyl Ring

The two chlorine atoms on the phenyl ring are electron-withdrawing and ortho-, para-directing for electrophilic aromatic substitution. However, the combined deactivating effect of the two chlorine atoms and the benzoyl group makes further electrophilic substitution on this ring challenging. If a reaction were to occur, the new substituent would likely be directed to the positions ortho to the chlorine atoms (C-2 and C-5) or meta to the acyl group.

The chlorine atoms themselves can be subject to nucleophilic aromatic substitution (SɴAr), but this typically requires harsh reaction conditions (high temperature and pressure) and/or the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this case, the chlorine atoms are not strongly activated towards SɴAr.

Reaction Type Reagents Potential Product
Electrophilic Aromatic HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃ youtube.comFurther halogenation on the dichlorophenyl ring (position dependent on directing effects).
Nucleophilic Aromatic SubstitutionStrong nucleophile, high temperatureReplacement of a chlorine atom.

Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives

Intramolecular cyclization reactions are fundamental in medicinal chemistry for accessing novel, rigidified scaffolds that can exhibit enhanced binding affinity and selectivity for biological targets. For derivatives of this compound, several types of intramolecular cyclizations can be envisioned, primarily involving the benzoyl carbonyl group and the isoquinoline nitrogen or adjacent positions.

One plausible transformation is the intramolecular Friedel-Crafts reaction . If a suitable activating group is present on the isoquinoline ring, the dichlorophenyl ring of the benzoyl moiety could undergo electrophilic attack to form a new ring system. The reaction would likely require a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, to promote the formation of an acylium ion intermediate. The regioselectivity of such a cyclization would be dictated by the electronic properties of the isoquinoline ring and the steric hindrance imposed by the dichlorophenyl group.

Another potential reaction is the intramolecular cyclization involving the isoquinoline nitrogen . If the isoquinoline core is first reduced to a 1,2,3,4-tetrahydroisoquinoline, the secondary amine could participate in a cyclization reaction with the benzoyl carbonyl. This could lead to the formation of bridged or fused heterocyclic systems, depending on the reaction conditions.

Rearrangement reactions , such as the Beckmann or Schmidt rearrangements, could also be explored with derivatives of this compound. For instance, conversion of the ketone in the benzoyl moiety to an oxime, followed by treatment with acid, could initiate a Beckmann rearrangement, leading to the formation of an amide. The migratory aptitude of the dichlorophenyl group versus the isoquinolyl group would determine the final product.

Reaction Type Potential Reactants/Conditions Potential Products
Intramolecular Friedel-CraftsActivated isoquinoline derivative, Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., PPA)Fused polycyclic aromatic systems
Intramolecular Cyclization (via reduced isoquinoline)4-(3,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, dehydrating agentBridged or fused nitrogen-containing heterocycles
Beckmann RearrangementOxime of this compound, acid catalyst (e.g., H₂SO₄)N-aryl or N-isoquinolyl substituted amides

Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations

To explore the structure-activity relationships of this compound for potential therapeutic applications, systematic derivatization of its core structure is essential. Key areas for modification include the isoquinoline ring, the dichlorophenyl ring, and the carbonyl linker.

Modification of the Isoquinoline Ring: Substituents can be introduced at various positions of the isoquinoline nucleus to probe their effect on biological activity. For instance, the introduction of small alkyl, alkoxy, or halogen groups at positions 5, 6, 7, or 8 could influence the molecule's lipophilicity, electronic properties, and metabolic stability. Synthesis of such derivatives often involves starting from appropriately substituted isoquinoline precursors.

Modification of the Dichlorophenyl Ring: The 3,4-dichloro substitution pattern on the phenyl ring is a common feature in many biologically active molecules. To investigate its importance, analogs with different substitution patterns (e.g., 2,4-dichloro, 3,5-dichloro) or different halogen atoms (e.g., fluorine, bromine) could be synthesized. Furthermore, replacing one or both chlorine atoms with other functional groups, such as methyl, methoxy, or trifluoromethyl, would provide valuable SAR data.

Modification of the Carbonyl Linker: The ketone linker is a critical component that can be modified to alter the molecule's geometry and hydrogen bonding capabilities.

Reduction: Reduction of the carbonyl group to a secondary alcohol would introduce a chiral center and a hydrogen bond donor/acceptor group.

Reductive Amination: Conversion of the ketone to an amine via reductive amination would introduce a basic center, which could be important for interactions with acidic residues in a biological target.

Spectroscopic Characterization Methodologies for 4 3,4 Dichlorobenzoyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the chemical structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, atom connectivity, and the electronic environment of each atom.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

For 4-(3,4-dichlorobenzoyl)isoquinoline, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on the isoquinoline (B145761) core and the dichlorobenzoyl substituent. The protons of the isoquinoline ring system typically appear in the aromatic region (δ 7.0-9.5 ppm). ias.ac.inwikipedia.org The proton at the C1 position of the isoquinoline ring is often the most downfield signal due to the deshielding effect of the adjacent nitrogen atom. ias.ac.in The protons on the fused benzene (B151609) ring of the isoquinoline moiety and those on the dichlorophenyl ring will also resonate in this aromatic region, with their precise shifts and multiplicities determined by their relative positions and coupling interactions.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This table represents predicted values based on the analysis of similar structures and is for illustrative purposes.)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.3s-H-1 (Isoquinoline)
~8.6d~8.5H-8 (Isoquinoline)
~8.1d~8.5H-5 (Isoquinoline)
~7.9d~2.0H-2' (Dichlorobenzoyl)
~7.8-7.7m-H-6, H-7 (Isoquinoline)
~7.6dd~8.4, 2.0H-6' (Dichlorobenzoyl)
~7.4d~8.4H-5' (Dichlorobenzoyl)
~7.3s-H-3 (Isoquinoline)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of these signals helps to identify the type of carbon (e.g., C=O, aromatic C-H, aromatic C-Cl, quaternary carbon).

In the ¹³C NMR spectrum of this compound, the most downfield signal is expected to be the carbonyl carbon (C=O) of the benzoyl group, typically appearing around 190-200 ppm. rsc.org The carbons of the isoquinoline and dichlorophenyl rings will resonate in the aromatic region (approximately 120-155 ppm). rsc.orgchemicalbook.com The carbons directly bonded to the chlorine atoms (C-3' and C-4') will show characteristic shifts, and quaternary carbons (those without attached protons) can also be identified.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This table represents predicted values based on the analysis of similar structures and is for illustrative purposes.)

Chemical Shift (δ, ppm)Assignment
~194.0C=O (Carbonyl)
~152.5C-1 (Isoquinoline)
~143.0C-3 (Isoquinoline)
~138.0C-1' (Dichlorobenzoyl)
~137.5C-4a (Isoquinoline)
~136.0C-4' (Dichlorobenzoyl)
~133.5C-3' (Dichlorobenzoyl)
~131.0C-6' (Dichlorobenzoyl)
~130.5C-5 (Isoquinoline)
~129.0C-8 (Isoquinoline)
~128.5C-2' (Dichlorobenzoyl)
~128.0C-6 (Isoquinoline)
~127.5C-7 (Isoquinoline)
~127.0C-5' (Dichlorobenzoyl)
~122.0C-8a (Isoquinoline)
~120.0C-4 (Isoquinoline)

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton networks within the molecule, such as the sequence of protons around the aromatic rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing definitive C-H bond information. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is instrumental in connecting different molecular fragments. For this compound, it would be key in confirming the connectivity between the carbonyl carbon and protons on the dichlorophenyl ring, as well as linking the isoquinoline ring to the benzoyl group via the C4 position.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1650-1700 cm⁻¹. Other key absorbances would include C=N and C=C stretching vibrations from the isoquinoline ring system (around 1500-1630 cm⁻¹), C-H stretching from the aromatic rings (above 3000 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹). irphouse.comthermofisher.com

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: This table represents predicted values based on characteristic group frequencies and is for illustrative purposes.)

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100Medium-WeakAromatic C-H Stretch
1660-1680StrongC=O Stretch (Ketone)
1580-1630MediumC=N Stretch (Isoquinoline)
1450-1590Medium-StrongAromatic C=C Ring Stretch
~800-850StrongC-H Out-of-plane Bending
~700-800Medium-StrongC-Cl Stretch

Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds and aromatic rings. nih.gov The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations of both the isoquinoline and dichlorophenyl rings. The symmetric vibrations of the substituted benzene ring are often particularly prominent in Raman spectra. The carbonyl stretch would also be visible, though potentially weaker than in the IR spectrum. irphouse.com This complementary data helps to confirm the presence and structure of the aromatic systems within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of this compound. The molecule's absorption of UV and visible light is governed by the presence of multiple chromophores and the extent of conjugation between them. The primary chromophoric systems are the isoquinoline ring and the 3,4-dichlorobenzoyl group.

The UV-Vis spectrum of the parent isoquinoline molecule shows complex absorption bands in the vacuum ultraviolet region, corresponding to various valence and Rydberg transitions. rsc.org The presence of the benzoyl group introduces its own characteristic absorptions. Typically, a benzoyl structure exhibits a distinct absorption band in the 240–280 nm region, which is attributed to π-π* electronic transitions. researchgate.net

In this compound, the isoquinoline nucleus is conjugated with the carbonyl group of the benzoyl moiety, which in turn is conjugated with the 3,4-dichlorophenyl ring. This extended π-system is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. The delocalization of electrons across the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The spectrum is anticipated to be characterized by intense absorption bands corresponding to π-π* transitions within the aromatic systems. Additionally, weaker absorptions resulting from n-π* transitions, involving the non-bonding electrons of the nitrogen atom in the isoquinoline ring and the oxygen atom of the carbonyl group, are expected at longer wavelengths.

Table 1: Predicted UV-Vis Absorption Data for this compound (Note: The following data are predicted based on the analysis of constituent chromophores and related structures, as specific experimental data for this compound is not publicly available.)

Predicted λmax (nm)Proposed Electronic TransitionAssociated Chromophore
~220-250 nmπ → πIsoquinoline and Benzoyl Rings
~270-300 nmπ → πConjugated Benzoyl-Isoquinoline System
~320-350 nmn → π*Carbonyl Group (C=O) & Isoquinoline N-atom

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and structural details of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₆H₉Cl₂NO, which corresponds to a monoisotopic mass of approximately 301.0061 g/mol . In a mass spectrum, the molecular ion peak (M⁺•) would appear as a characteristic cluster due to the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent peaks at m/z values corresponding to [M]⁺•, [M+2]⁺•, and [M+4]⁺• with an approximate ratio of 9:6:1.

The fragmentation of this compound under mass spectrometric conditions, such as electron ionization (EI) or collision-induced dissociation (CID), is dictated by the relative bond strengths and the stability of the resulting fragments. The bond connecting the carbonyl carbon to the isoquinoline ring is a likely site for initial cleavage.

Common fragmentation pathways for isoquinoline alkaloids often involve the cleavage of substituent groups and the eventual fragmentation of the isoquinoline core itself. nih.govsci-hub.se For acyl-isoquinolines, a primary fragmentation event is the α-cleavage adjacent to the carbonyl group.

Key predicted fragmentation pathways include:

Cleavage of the benzoyl group: Fission of the C-C bond between the carbonyl group and the isoquinoline ring can generate a stable 3,4-dichlorobenzoyl cation.

Loss of chlorine: Elimination of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl) from the molecular ion or subsequent fragments is a possible pathway.

Isoquinoline ring fragmentation: The isoquinoline moiety itself can fragment, often through the characteristic loss of a neutral hydrogen cyanide (HCN) molecule. mcmaster.ca

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (predicted)Proposed Fragment IonFormula of FragmentNotes
301, 303, 305[M]⁺• (Molecular Ion)[C₁₆H₉Cl₂NO]⁺•Shows characteristic isotopic pattern for two Cl atoms.
173, 175[3,4-Dichlorobenzoyl]⁺[C₇H₃Cl₂O]⁺A major fragment resulting from cleavage of the C(O)-isoquinoline bond.
128[Isoquinoline]⁺[C₉H₈N]⁺Formed by cleavage and hydrogen transfer.
145, 147[3,4-Dichlorophenyl]⁺[C₆H₃Cl₂]⁺Resulting from loss of CO from the dichlorobenzoyl cation.
101[C₈H₅N]⁺•[C₉H₇N - HCN]⁺•From fragmentation of the isoquinoline moiety by loss of HCN.

Computational and Theoretical Investigations of 4 3,4 Dichlorobenzoyl Isoquinoline

Theoretical Studies of Reaction Mechanisms Relevant to 4-(3,4-Dichlorobenzoyl)isoquinoline

While specific computational and theoretical investigations into the reaction mechanisms involving this compound are not extensively documented in publicly available literature, a theoretical understanding can be constructed by examining the well-established principles of electrophilic aromatic substitution on the isoquinoline (B145761) scaffold, particularly the Friedel-Crafts acylation. The synthesis of this compound would likely proceed via the acylation of isoquinoline with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.

The reaction mechanism for the Friedel-Crafts acylation of isoquinoline is a classic example of electrophilic aromatic substitution. The key steps, from a theoretical perspective, are outlined below:

Formation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid (e.g., aluminum chloride, AlCl₃) with the 3,4-dichlorobenzoyl chloride. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.

Electrophilic Attack on the Isoquinoline Ring: The isoquinoline ring system, being aromatic, acts as a nucleophile and attacks the electrophilic acylium ion. Theoretical considerations indicate that the pyridine (B92270) ring of isoquinoline is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com Consequently, electrophilic substitution occurs preferentially on the benzene (B151609) ring (the carbocycle), which has a higher electron density. quimicaorganica.org

Regioselectivity of Acylation: The position of the electrophilic attack on the benzene ring is a critical aspect. Theoretical models and experimental observations of analogous reactions suggest that electrophilic substitution on isoquinoline predominantly occurs at the C5 and C8 positions. arsdcollege.ac.inyoutube.com The relative stability of the resulting cationic intermediate, often referred to as a sigma complex or arenium ion, dictates the preferred position of substitution. The intermediate formed by attack at C5 or C8 is generally more stable because the positive charge can be delocalized over the aromatic system without disrupting the aromaticity of the pyridine ring. In contrast, attack at C6 or C7 would lead to less stable intermediates. quimicaorganica.org While bromination and mercuration can yield the 4-substituted product, nitration and sulfonation favor the 5-position. arsdcollege.ac.in The specific conditions of the Friedel-Crafts acylation, including the choice of Lewis acid and solvent, can influence the ratio of C5 to C8 substitution. For the formation of this compound, the reaction conditions would need to favor substitution at the C4 position.

Re-aromatization: The final step of the mechanism involves the deprotonation of the sigma complex by a weak base (such as the AlCl₄⁻ formed in the initial step) to restore the aromaticity of the isoquinoline ring system, yielding the final product, this compound.

Table of Regioselectivity in Electrophilic Substitution of Isoquinoline

Electrophilic Reagent/ReactionPredominant Position(s) of Substitution
Nitration (HNO₃/H₂SO₄)5- and 8-
Sulfonation (H₂SO₄)5- and 8-
Bromination (Br₂/CCl₄)4-
Mercuration (Hg(OAc)₂)4-
Friedel-Crafts Acylation5- and 8- (typically)

This table provides a generalized overview based on established reactivity patterns of isoquinoline. The actual product distribution can be influenced by specific reaction conditions.

In the context of forming this compound, theoretical studies would be invaluable for elucidating the precise factors that direct the acylation to the C4 position, which is generally less favored for electrophilic attack compared to C5 and C8. Such studies would likely involve high-level quantum chemical calculations to model the transition states for the attack at each possible position on the isoquinoline ring. By comparing the activation energies for the formation of the different regioisomeric sigma complexes, a quantitative prediction of the product distribution could be achieved. Furthermore, computational analysis could explore the influence of the solvent and the nature of the Lewis acid on the reaction pathway and regioselectivity.

Mechanistic Insights into Biological Activities of 4 3,4 Dichlorobenzoyl Isoquinoline Analogues in Vitro Studies

Exploration of Molecular Targets and Binding Mechanisms

The biological effects of 4-(3,4-dichlorobenzoyl)isoquinoline analogues are rooted in their specific interactions with various biomolecules. These interactions, primarily with enzymes, receptors, and nucleic acids, dictate the downstream cellular responses.

Enzyme Inhibition Studies (e.g., Kinases, Urease, HIV-1 Integrase)

The isoquinoline (B145761) core is a privileged scaffold in the design of enzyme inhibitors, demonstrating activity against a range of enzymes critical in disease pathogenesis.

Kinase Inhibition:

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several isoquinoline derivatives have emerged as potent kinase inhibitors. For instance, a series of pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and evaluated for their kinase inhibitory potential. nih.gov These compounds have shown inhibitory activity against several kinases, including Haspin, a serine/threonine kinase involved in mitosis. nih.gov The substitution pattern on the isoquinoline ring system significantly influences both the potency and selectivity of these inhibitors. nih.gov For example, certain nitro analogs of pyrazolo[3,4-g]isoquinoline were identified as potent Haspin inhibitors. nih.gov

Isoquinolinesulfonamides represent another class of kinase inhibitors, known to potently inhibit cyclic nucleotide-dependent protein kinase and protein kinase C. acs.org Furthermore, a large series of isoquinoline derivatives, including those with 1,3-disubstituted and 1,3,4-trisubstituted patterns, have been identified as potent and selective inhibitors of the catalytic subunit of cyclic AMP-dependent protein kinase (PKA). nih.gov These compounds typically act as competitive inhibitors with respect to ATP, highlighting their interaction with the ATP-binding site of the kinase. nih.gov

Interactive Table: Kinase Inhibition by Isoquinoline Analogues

Compound ClassTarget Kinase(s)Key FindingsReference(s)
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK1, DYRK1A, CDK9Nitro analogs showed potent Haspin inhibition. nih.gov
IsoquinolinesulfonamidesCyclic nucleotide-dependent protein kinase, Protein kinase CPotent inhibitors of both kinase families. acs.org
1,3,4-Trisubstituted isoquinolinescAMP-dependent protein kinase (PKA)Highly potent and selective inhibitors, competitive with ATP. nih.gov

Urease Inhibition:

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a key virulence factor in several bacterial infections. Quinoline-based acyl thiourea (B124793) derivatives have been investigated as urease inhibitors, with some compounds showing significantly greater inhibitory potential than the standard inhibitor, thiourea. tandfonline.comnih.gov The presence of specific substituents, such as methoxy, ethoxy, bromo, and methyl groups on the aryl ring, has been shown to enhance the inhibitory activity. tandfonline.comnih.gov Molecular docking studies suggest that these inhibitors interact with the active site of the enzyme. tandfonline.com Similarly, various quinazolinone derivatives have demonstrated potent urease inhibitory activity. researchgate.net

HIV-1 Integrase Inhibition:

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Isoquinoline-based scaffolds have been explored for the development of allosteric HIV-1 integrase inhibitors (ALLINIs). nih.govnih.gov These compounds bind to a pocket at the integrase dimer interface, distinct from the active site, and induce aberrant multimerization of the enzyme, thereby inhibiting its function. nih.govnih.gov Notably, certain isoquinoline analogues have shown potent activity against HIV-1 variants that are resistant to other classes of integrase inhibitors. nih.govnih.gov Multi-substituted quinolines have also been investigated as allosteric inhibitors of HIV-1 integrase. mdpi.com

Receptor Interactions

While direct receptor interaction studies for this compound analogues are not extensively documented in the provided context, the broad biological activities of isoquinoline alkaloids suggest potential interactions with various receptor systems. The structural similarity of the isoquinoline core to endogenous neurotransmitters hints at possible engagement with neuronal receptors, a field ripe for future investigation.

Nucleic Acid Binding and Modulation of DNA/Protein Processes

The planar aromatic nature of the isoquinoline ring system facilitates intercalation into DNA, a mechanism of action for several anticancer agents. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Natural and synthetic isoquinolines have been noted for their anticancer activity, which is partly attributed to their ability to bind to DNA. researchgate.net

Cellular Pathway Modulation

The interaction of this compound analogues with their molecular targets triggers a cascade of downstream signaling events, leading to profound effects on cellular pathways, particularly those governing cell survival and proliferation.

Induction of Apoptosis and Associated Signaling Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. A significant number of isoquinoline and quinoline (B57606) derivatives exert their anticancer effects by inducing apoptosis. nih.govnih.govmdpi.comnih.gov For instance, certain isoquinoline derivatives have been shown to inhibit the proliferation of ovarian cancer cells and promote apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs). nih.govnih.gov This leads to the activation of effector caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like PARP. nih.govnih.gov

The induction of apoptosis by these compounds can be mediated through the mitochondrial pathway. nih.gov This often involves the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization. capes.gov.br

Interactive Table: Apoptosis Induction by Isoquinoline and Quinoline Analogues

Compound/Derivative ClassCell Line(s)Key Apoptotic EventsReference(s)
Isoquinoline derivatives B01002 and C26001SKOV3 (ovarian cancer)Downregulation of IAPs, activation of caspase-3 and PARP. nih.govnih.gov
Quinoline derivatives of ursolic acid (e.g., 3b)MDA-MB-231 (breast cancer)Dose-dependent induction of apoptosis. nih.gov
Glycoconjugates of quinoline derivatives (A-1, A-2)HCT-116 (colon cancer), MCF-7 (breast cancer)Induction of apoptosis. mdpi.com
Isoquinocycline BMDA-MB-231 (breast cancer)Apoptosis through the mitochondrial pathway. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

In addition to inducing apoptosis, many isoquinoline and quinoline analogues can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. A number of studies have reported that these compounds can induce cell cycle arrest at the G1 or G2/M phases. nih.govnih.govacs.orgnih.govelsevierpure.com

For example, 1-benzoyl-3,4-dihydroisoquinolines have been shown to arrest leukemia L1210 cells in the G1 phase of the cell cycle. acs.org The α-ketoimine moiety was identified as a crucial structural feature for this activity. acs.org In contrast, other derivatives, such as certain naphthalimides and quinazolinones, have been found to cause cell cycle arrest at the G2/M phase. nih.gov Isoliquiritigenin, a flavonoid chalcone (B49325) with structural similarities, has also been shown to induce G2/M arrest in prostate cancer cells. elsevierpure.com A quinoline derivative of ursolic acid, compound 3b, was found to cause cell cycle arrest at the G0/G1 phase in breast cancer cells. nih.gov Isoquinocycline B has been reported to induce G0/G1 cell cycle arrest in breast cancer cells by suppressing the expression of cyclin D1/CDK4. nih.gov

Interactive Table: Cell Cycle Arrest by Isoquinoline and Quinoline Analogues

Compound/Derivative ClassCell Line(s)Phase of Cell Cycle ArrestKey Molecular EffectsReference(s)
1-Benzoyl-3,4-dihydroisoquinolinesLeukemia L1210G1 phase- acs.org
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneMOLT-4S and G2/M phases- nih.gov
Quinoline derivative of ursolic acid (3b)MDA-MB-231 (breast cancer)G0/G1 phase- nih.gov
IsoliquiritigeninDU145, MLL (prostate cancer)G2/M phaseIncreased phospho-CDC2 (Tyr15) and cyclin B1, decreased CDC25C. elsevierpure.com
Isoquinocycline BMDA-MB-231 (breast cancer)G0/G1 phaseSuppression of cyclin D1/CDK4 expression. nih.gov

Tubulin Polymerization Inhibition

Research into various isoquinoline derivatives has highlighted their potential to interfere with the dynamics of microtubules through the inhibition of tubulin polymerization. Microtubules are crucial components of the cytoskeleton, involved in essential cellular processes such as cell division, motility, and intracellular transport. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for cellular function, making them a key target for therapeutic intervention, particularly in cancer therapy.

Although direct experimental data for this compound is not available, studies on other isoquinoline analogues have shown that these molecules can bind to tubulin, the protein subunit of microtubules. This binding can disrupt the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. The consequence of this disruption is the arrest of the cell cycle, typically at the G2/M phase, which can ultimately lead to programmed cell death (apoptosis) in rapidly dividing cells. The specific binding site and the affinity for tubulin can vary significantly among different isoquinoline derivatives, influencing their potency as tubulin polymerization inhibitors.

Table 1: Investigated Biological Activities of Isoquinoline Derivatives

Compound Class Biological Activity Investigated General Findings
Isoquinoline DerivativesTubulin Polymerization InhibitionCertain derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Isoquinoline DerivativesModulation of Pro-inflammatory CytokinesSome isoquinoline alkaloids have demonstrated the ability to modulate the production of pro-inflammatory cytokines.

Modulation of Pro-inflammatory Cytokines

The inflammatory response is a complex biological process mediated by a variety of signaling molecules, including cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), play a central role in initiating and amplifying inflammation. Chronic inflammation is implicated in a wide range of diseases, making the modulation of these cytokines a significant area of therapeutic research.

Certain isoquinoline alkaloids have been investigated for their anti-inflammatory properties. These studies have suggested that some of these compounds can suppress the production of pro-inflammatory cytokines in various in vitro models. The underlying mechanisms can involve the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory responses. By inhibiting the activation of NF-κB, these compounds can reduce the expression of genes encoding for pro-inflammatory cytokines. However, without specific studies on this compound, it is not possible to determine its specific effects on cytokine modulation.

Structure Activity Relationship Sar Studies of 4 3,4 Dichlorobenzoyl Isoquinoline Derivatives

Systematic Modification of the Isoquinoline (B145761) Core and its Impact on Biological Activity

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to be a key component in a wide array of biologically active compounds. nih.govnih.gov Modifications to the isoquinoline core of 4-(3,4-dichlorobenzoyl)isoquinoline derivatives have been explored to understand their impact on biological activity. These modifications often involve the introduction of various substituents at different positions of the isoquinoline ring system.

For instance, the synthesis of 1,3-disubstituted 3,4-dihydroisoquinolines has been a strategy to generate novel analogs with potential biological activities. researchgate.net The introduction of substituents at the C-1 and C-3 positions can significantly influence the compound's interaction with its biological target. Furthermore, the creation of amide-functionalized isoquinoline derivatives represents another avenue for modifying the core structure, potentially enhancing binding affinity and pharmacokinetic properties. bohrium.com

Catalytic asymmetric allylation of 3,4-dihydroisoquinolines to produce chiral 1-allyltetrahydroisoquinoline derivatives highlights the importance of stereochemistry in the biological activity of these compounds. nih.gov The specific stereoisomer can exhibit significantly different potency and efficacy.

Studies on related 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives have also provided valuable SAR data. In these analogs, the isoquinoline core is saturated, and the nature and position of substituents on this ring system are critical for their inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3). japsonline.comresearchgate.net

The following table summarizes the impact of select modifications on the isoquinoline core:

Modification of Isoquinoline CoreGeneral Impact on Biological ActivityReference
Introduction of substituents at C-1 and C-3Can significantly alter binding affinity and selectivity. researchgate.net
Amide functionalizationMay enhance binding and improve pharmacokinetic properties. bohrium.com
Asymmetric allylation at C-1Introduces chirality, which can lead to stereospecific biological activity. nih.gov
Saturation of the isoquinoline ring (dihydroisoquinoline)Alters the three-dimensional shape of the molecule, impacting target interaction. japsonline.comresearchgate.net

Influence of Dichloro-Substitution Pattern on the Benzoyl Moiety

The 3,4-dichloro substitution pattern on the benzoyl moiety is a critical determinant of the biological activity of this compound. The position of the chlorine atoms on the phenyl ring can significantly affect the electronic properties and conformational preferences of the molecule, thereby influencing its interaction with target proteins.

While direct comparative studies of all possible dichloro-isomers of 4-benzoylisoquinoline (B1281411) are not extensively available in the reviewed literature, the prevalence of the 3,4-dichloro pattern in active compounds suggests its importance. This specific substitution pattern creates a distinct electronic environment and steric profile that is often optimal for binding to the target. For example, in studies of other classes of compounds, such as phenoxyacetic acids, the dichlorination pattern has been shown to be significant for their herbicidal activity. nih.gov

The electron-withdrawing nature of the two chlorine atoms at the meta and para positions influences the charge distribution across the entire benzoyl group. This can impact hydrogen bonding and van der Waals interactions with the active site of a target enzyme or receptor.

Role of the Benzoyl Linker in Biological Activity

The benzoyl linker, which connects the isoquinoline core to the dichlorophenyl ring, plays a crucial role in the biological activity of this class of compounds. The carbonyl group within this linker is a key functional feature, acting as a hydrogen bond acceptor. This interaction can be vital for anchoring the ligand within the binding pocket of its biological target.

In related structures, such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, the carbonyl linker is replaced by a sulfonyl group. japsonline.comjapsonline.comnih.gov The sulfonyl group also acts as a hydrogen bond acceptor but has different electronic and steric properties compared to the carbonyl group. The comparative analysis of such analogs helps in understanding the specific requirements of the linker for a particular biological activity.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking, Pharmacophore Modeling)

Computational methods are powerful tools for elucidating the SAR of this compound derivatives and for guiding the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to isoquinoline derivatives to correlate their chemical structures with their biological activities. For instance, 3D-QSAR analyses have been performed on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, which are structurally related to the compounds of interest. nih.gov These studies have led to the development of predictive models that highlight the key structural features required for potent inhibitory activity. japsonline.comresearchgate.net Such models indicate that descriptors related to the three-dimensional shape and electronic properties are crucial for bioactivity. japsonline.com

Molecular docking is another widely used computational technique to predict the binding mode of a ligand within the active site of a target protein. Docking studies on various isoquinoline derivatives have provided insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govresearchgate.netnih.govresearchgate.net For this compound derivatives, docking can reveal the precise orientation of the dichlorophenyl moiety and the isoquinoline core in the binding pocket, and identify key amino acid residues involved in the interaction.

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For isoquinoline derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl group), aromatic rings, and hydrophobic groups. Such models serve as a template for designing new molecules with improved activity.

The following table provides an overview of computational approaches applied to isoquinoline derivatives:

Computational MethodApplication to Isoquinoline DerivativesKey FindingsReference
QSARCorrelating chemical structure with AKR1C3 inhibitory activity for 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids.Identified key 3D and electronic descriptors for bioactivity. japsonline.comresearchgate.netjapsonline.comnih.gov
Molecular DockingPredicting binding modes of isoquinoline derivatives in various enzyme active sites (e.g., PI3-K/mTOR, COX-2).Revealed specific hydrogen bonding and hydrophobic interactions crucial for binding. nih.govresearchgate.net
Pharmacophore ModelingDefining the essential 3D features for biological activity.Can be used as a template for virtual screening and de novo design.-

Fragment-Based Design and Scaffold Hopping Approaches

Fragment-based drug design (FBDD) is a strategy that starts with identifying small molecular fragments that bind to a biological target. nih.govcfbd.org.au These fragments are then grown or linked together to create a more potent lead compound. nih.gov In the context of this compound, the isoquinoline ring or the 3,4-dichlorobenzoyl moiety could be considered as starting fragments. By screening libraries of fragments that mimic these core structures, novel building blocks for new inhibitors can be identified.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core scaffold of a known active molecule with a different chemical moiety while retaining similar biological activity. researchgate.net For this compound, scaffold hopping could involve replacing the isoquinoline core with other heterocyclic systems or modifying the benzoylphenyl portion. This approach has been successfully used to develop novel 3,4-dihydroisoquinoline (B110456) compounds as potential antidepressant agents. researchgate.netnih.gov The goal is to identify new scaffolds that may have improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. unica.it

These advanced drug design strategies offer powerful alternatives to traditional medicinal chemistry approaches for the discovery and optimization of novel drug candidates based on the this compound template.

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Advanced 4-(3,4-Dichlorobenzoyl)isoquinoline Analogues

The future development of this compound as a lead compound will heavily rely on the design and synthesis of a diverse library of analogues to establish a comprehensive structure-activity relationship (SAR). Established synthetic methodologies for isoquinoline (B145761) derivatives can be readily adapted and optimized for this purpose.

Key synthetic strategies that can be employed include the Bischler-Napieralski and Pictet-Spengler reactions, which are foundational in the synthesis of dihydroisoquinoline and tetrahydroisoquinoline cores, respectively. organic-chemistry.org These intermediates can then be oxidized to the corresponding isoquinoline. organic-chemistry.org Modern variations of these methods, including microwave-assisted reactions, can accelerate the generation of a diverse library of analogues. organic-chemistry.org

Furthermore, late-stage functionalization techniques can be utilized to introduce a variety of substituents onto the isoquinoline core and the dichlorobenzoyl moiety. For instance, C-H activation and cross-coupling reactions could be employed to modify the aromatic rings, allowing for the exploration of a wider chemical space.

The design of advanced analogues should focus on systematically modifying key structural features of the parent compound. The following table outlines potential modifications and the rationale behind them:

Structural Modification Rationale Potential Synthetic Approach
Substitution on the Isoquinoline CoreTo explore interactions with different sub-pockets of a target protein and modulate physicochemical properties.Functionalization of commercially available substituted isoquinolines or de novo synthesis using substituted starting materials.
Alteration of the Dichlorobenzoyl MoietyTo probe the importance of the chlorine substitution pattern and the benzoyl linker for biological activity.Utilization of different substituted benzoic acids in the acylation step of the synthesis.
Modification of the Ketone LinkerTo investigate the role of the carbonyl group in target binding and to introduce alternative functionalities.Reduction of the ketone to an alcohol, or conversion to an oxime or other derivatives.
Introduction of Heterocyclic RingsTo enhance target specificity and improve pharmacokinetic properties.Fusion of heterocyclic rings to the isoquinoline scaffold or as substituents on the benzoyl moiety.

By systematically synthesizing and evaluating these analogues, a detailed SAR profile can be constructed, guiding the optimization of potency, selectivity, and drug-like properties.

Integration with Novel Drug Discovery Platforms

The unique structural features of this compound make it an attractive candidate for integration into various modern drug discovery platforms. These platforms can accelerate the identification of its biological targets and elucidate its mechanism of action.

Fragment-Based Lead Discovery (FBLD): The isoquinoline scaffold is a common feature in fragment libraries used for FBLD. cam.ac.uk The this compound core could be deconstructed into smaller fragments representing the isoquinoline and dichlorobenzoyl moieties. These fragments could then be screened against a wide range of biological targets. Hits from this screening can then be elaborated and optimized to generate more potent and selective leads, potentially leading back to analogues of the original compound.

High-Throughput Screening (HTS): As a novel chemical entity, this compound and its synthesized analogues can be incorporated into large chemical libraries for HTS campaigns. google.com Screening these compounds against diverse biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could uncover unexpected biological activities. The isoquinoline class of compounds has shown activity against a variety of targets, including voltage-gated Na+ channels. nih.gov

Phenotypic Screening: In addition to target-based screening, phenotypic screening of this compound and its analogues in various cell-based assays can identify compounds that induce a desired cellular phenotype, such as cell death in cancer cells or inhibition of viral replication. nih.govnih.gov This approach is particularly valuable for identifying first-in-class therapeutics with novel mechanisms of action. Several isoquinoline derivatives have demonstrated cytotoxic activity against various tumor cell lines. nih.govnih.govnih.gov

The following table summarizes the potential applications of this compound in different drug discovery platforms:

Drug Discovery Platform Application of this compound Expected Outcome
Fragment-Based Lead Discovery (FBLD)Use of the core scaffold and its fragments in screening.Identification of low-affinity binders to guide the design of more potent leads.
High-Throughput Screening (HTS)Inclusion of the compound and its analogues in large screening libraries.Discovery of novel biological targets and lead compounds for various diseases.
Phenotypic ScreeningEvaluation in cell-based models of disease.Identification of compounds with desired cellular effects, independent of a known target.

Development as Biochemical Probes for Target Validation

A crucial step in drug discovery is the validation of the biological target responsible for the therapeutic effect of a compound. Once a biological target for this compound is identified, the compound can be further developed into a chemical probe to study the function of that target in a cellular context.

To serve as a robust biochemical probe, an analogue of the parent compound would need to be synthesized with a "handle" for the attachment of a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinking group. This modification should be carefully designed to minimize disruption of the compound's binding to its target.

These tagged probes can be used in a variety of applications for target validation and downstream biological studies:

Target Engagement Assays: A fluorescently labeled probe can be used to directly visualize and quantify the binding of the compound to its target in living cells.

Pulldown Assays: A biotinylated probe can be used to isolate the target protein from a complex biological sample, allowing for its identification and further characterization.

Target Occupancy Studies: These probes can be used to measure the extent to which the compound is bound to its target in cells or in vivo, which is crucial for understanding the relationship between target engagement and biological effect.

The development of a potent and selective biochemical probe derived from the this compound scaffold would be a valuable tool for the broader scientific community to investigate the biology of its molecular target.

The following table outlines the steps and considerations for developing this compound into a biochemical probe:

Development Step Key Considerations Example Application
SAR-Guided Linker Installation Identify a position on the molecule where a linker can be attached without significantly affecting biological activity.Synthesis of an analogue with an alkyne or azide (B81097) handle for click chemistry.
Probe Synthesis Conjugate the linker-modified compound to a reporter tag.Creation of a fluorescent probe for microscopy or a biotinylated probe for affinity purification.
Probe Validation Confirm that the probe retains its binding affinity and selectivity for the target.In vitro binding assays and cellular imaging experiments.
Application in Biological Studies Use the validated probe to investigate target biology.Cellular thermal shift assays (CETSA) to confirm target engagement in cells.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,4-Dichlorobenzoyl)isoquinoline, and what experimental parameters influence yield?

The Bischler-Napieralski cyclodehydration is a foundational method for synthesizing isoquinoline scaffolds. For this compound, this involves acylating β-phenylethylamine derivatives with 3,4-dichlorobenzoyl chloride, followed by cyclization using polyphosphoric acid or ZnCl₂ . Dehydrogenation of the intermediate 3,4-dihydroisoquinoline is critical; catalysts like Pd/C under inert atmospheres improve yields. Microwave-assisted protocols (e.g., 100–150°C, 30–60 min) enhance reaction efficiency by reducing side products . Key parameters include temperature control, acid catalyst concentration, and solvent polarity.

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Combined spectroscopic and chromatographic methods are essential:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at C-5/C-8 in isoquinoline) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (±1 ppm accuracy) .
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry, especially for dihydro intermediates .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can regioselective functionalization of the isoquinoline core be achieved for derivatives like this compound?

Electrophilic substitution favors C-5 and C-8 positions due to electron density distribution . To target other positions:

  • Directing groups : Install temporary groups (e.g., -B(OH)₂ via Suzuki coupling) to steer reactions to C-1 or C-3 .
  • Metal catalysis : Pd-mediated C–H activation enables functionalization at inert positions (e.g., C-4) .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive sites during multi-step synthesis .

Q. What strategies address competing side reactions during dehydrogenation of tetrahydroisoquinoline intermediates?

Dehydrogenation to 3,4-dihydroisoquinoline often competes with over-oxidation to isoquinoline. Mitigation approaches include:

  • Catalyst screening : Noble metal-free MoS₂/ZnIn₂S₄ photocatalysts selectively dehydrogenate 1,2,3,4-tetrahydroisoquinoline under visible light, minimizing over-oxidation .
  • Kinetic control : Lower reaction temperatures (60–80°C) and shorter times favor dihydro intermediates.
  • Byproduct analysis : GC-MS or LC-MS monitors reaction progress; quench experiments identify dominant pathways .

Q. How can sustainable methods be applied to synthesize this compound derivatives?

  • Photocatalysis : Visible-light-driven acceptorless dehydrogenation replaces stoichiometric oxidants (e.g., DDQ), reducing waste .
  • Solvent optimization : Switch from DMF to cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Microwave reactors : Reduce energy consumption by 40–60% compared to conventional heating .

Q. What methodologies enable fragment-based drug design using this compound as a scaffold?

  • Library synthesis : Generate monosubstituted fragments at C-1, C-3, C-4, etc., via parallel microwave-assisted Bischler-Napieralski reactions .
  • Biochemical screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to identify fragments with μM affinity .
  • Fragment merging : Combine hits from distinct positions (e.g., C-4 dichlorobenzoyl and C-1 triazolo groups) to enhance potency without structural data .

Q. How do stereochemical variations in spiroheterocyclic isoquinoline derivatives impact biological activity?

  • Stereoisomer separation : Chiral HPLC (e.g., Chiralpak IA) resolves enantiomers of spiroheterocycles like 1'-methyl-2-(pyridin-3-yl-methyl)-4-(pyrrolidine-1-carbonyl) derivatives .
  • Computational modeling : DFT (B3LYP/6-31+G*) predicts energetically favored conformers and docking poses .
  • Bioactivity correlation : Compare IC₅₀ values of isomers in assays (e.g., vasodilation in ) to establish structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for isoquinoline dehydrogenation?

Conflicting data on catalyst performance (e.g., noble metal vs. metal-free systems) arise from differing reaction conditions:

  • Control experiments : Replicate studies using identical substrates, solvents, and light sources .
  • Turnover number (TON) : Normalize activity by metal content (e.g., Pt vs. MoS₂) to compare intrinsic efficiency .
  • Operando spectroscopy : Monitor catalyst oxidation states during reaction via XAFS or Raman spectroscopy .

Methodological Resources

  • Synthetic Protocols : (Bischler-Napieralski), (microwave optimization).
  • Characterization Tools : (NMR/HRMS), (XRD).
  • Advanced Catalysis : (photocatalysis), (fragment-based design).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.